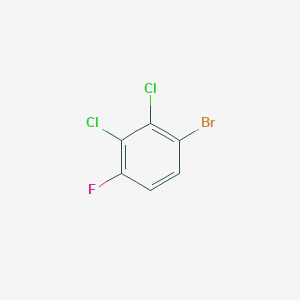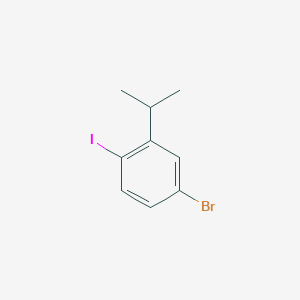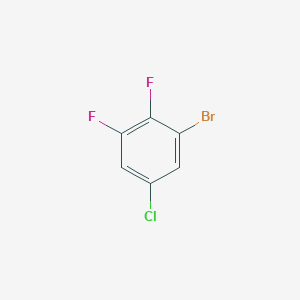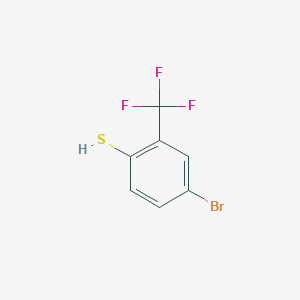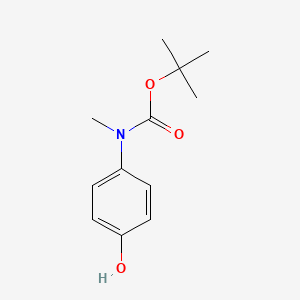
tert-Butyl (4-hydroxyphenyl)(methyl)carbamate
Descripción general
Descripción
“tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” is a chemical compound with the molecular formula C12H17NO3 . It has an average mass of 223.268 Da and a monoisotopic mass of 223.120850 Da . It is also known by other names such as “tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” and "Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester" .
Synthesis Analysis
The synthesis of “tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of triethylamine in methanol . The reaction mixture is stirred at 22°C for 14 hours. After the removal of the solvent, the residue is distributed between ethyl acetate and 0.25 N aqueous hydrochloric acid solution .Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
“tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” can participate in various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The physicochemical properties of “tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” include a high gastrointestinal absorption and it is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.12 . Its water solubility is 0.968 mg/ml .Aplicaciones Científicas De Investigación
Synthesis and Intermediates in Compound Formation
Tert-Butyl (4-hydroxyphenyl)(methyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl)(methyl)amino) -2methoxyphenyl) carbamate, an intermediate for omisertinib (AZD9291), a medication used in cancer treatment. This synthesis involves steps like acylation, nucleophilic substitution, and reduction, highlighting the compound's role in complex chemical processes (Zhao, Guo, Lan, & Xu, 2017).
Metabolism Studies
Metabolism of tert-butyl (4-hydroxyphenyl)(methyl)carbamate and similar compounds has been studied in various species, including insects and mammals. Research reveals that both the tert-butyl group and the N-methyl group in such compounds are subject to hydroxylation, a key step in their metabolic processing. These studies are crucial for understanding the biotransformation and environmental fate of related carbamates (Douch & Smith, 1971).
Chemical Reactions and Functionalization
The compound has been used in various chemical reactions, such as lithiation and functionalization, leading to a wide range of derivative compounds. For example, it is involved in the lithiation of N-(chloromethyl) carbamate, demonstrating its versatility in organic synthesis. These reactions often result in the formation of functionalized carbamates with potential applications in pharmaceuticals and material sciences (Ortiz, Guijarro, & Yus, 1999).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCINQXFUANAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-hydroxyphenyl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



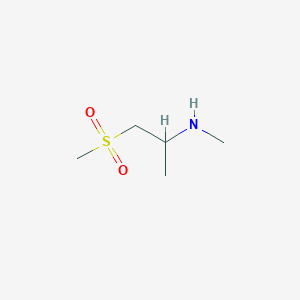
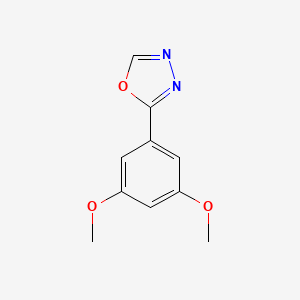
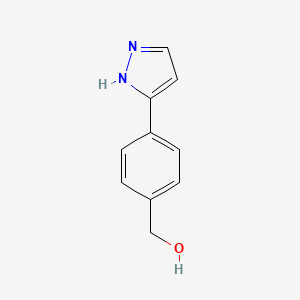
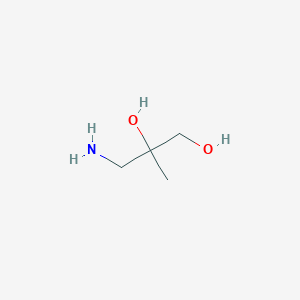
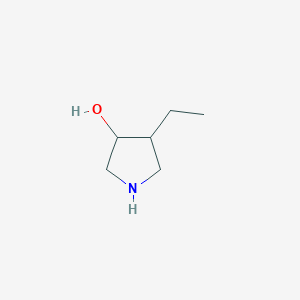
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)
![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)
![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)
![6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1524084.png)
